Ethyl 3-(but-3-enyl)benzoate

Vue d'ensemble

Description

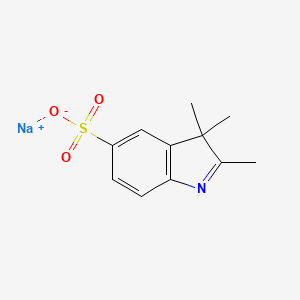

Ethyl 3-(but-3-enyl)benzoate is an ester, a type of organic compound produced by the reaction of carboxylic acids and alcohols . Esters are widely found in nature and often have pleasant odors, contributing to the characteristic fragrances of fruits and flowers . The molecular formula of this compound is C13H16O2 .

Synthesis Analysis

Esters, including this compound, can be synthesized through a reaction known as esterification . In this process, carboxylic acids react with alcohols in the presence of an acid catalyst to form esters . The synthesis of esters can also involve trans-esterification reactions .Molecular Structure Analysis

The structure of esters, including this compound, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification when it occurs under basic conditions, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction, and they can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The molecular weight of this compound is 204.26 . The density of this compound is 0.997g/cm3, and its boiling point is 289ºC at 760 mmHg .Applications De Recherche Scientifique

Anti-Juvenile Hormone Activity

Ethyl 3-(but-3-enyl)benzoate exhibits significant anti-juvenile hormone activity. This is demonstrated through its ability to induce precocious metamorphosis in larvae, such as the silkworm Bombyx mori. This activity suggests a juvenile hormone deficiency, highlighting its potential as a juvenile hormone antagonist in insect control (Kuwano et al., 2008; Ishiguro et al., 2003).

Antiplatelet Activity

This compound derivatives have been studied for their antiplatelet activity. One derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), has shown promise as a non-peptide protease-activated receptor 4 (PAR4) antagonist. This highlights its potential application in developing novel antiplatelet drugs (Chen et al., 2008).

Gastroprotective Activity

In the study of gastroprotective drugs, this compound derivatives have shown efficacy. For instance, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate (ETHAB) demonstrated significant protective effects against ethanol-induced gastric mucosal ulcers in rats. This suggests potential applications in the treatment of gastric ulcers (Halabi et al., 2014).

Inhibition of Juvenile Hormone Synthesis

Some derivatives of this compound have been shown to inhibit juvenile hormone synthesis by suppressing the transcription of juvenile hormone biosynthetic enzymes. This further emphasizes its potential in controlling insect populations (Kaneko et al., 2011).

Effects on Copolymerization

This compound influences the copolymerization process of ethylene with higher α-olefins, as observed in studies involving TiCl4/MgCl2 catalytic systems. This suggests applications in polymer chemistry and materials science (Soga et al., 1983).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for Ethyl 3-(but-3-enyl)benzoate was not found, safety data sheets for similar compounds like ethyl benzoate suggest precautions such as avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and storing in a well-ventilated place .

Analyse Biochimique

Biochemical Properties

Ethyl 3-(but-3-enyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The ester functional group in this compound can undergo hydrolysis, catalyzed by esterases, to produce the corresponding alcohol and acid . This interaction is crucial in metabolic pathways where esters are broken down. Additionally, this compound may interact with proteins involved in lipid metabolism, given its structural similarity to other lipid-like molecules.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis products of this compound can act as signaling molecules, modulating pathways such as the MAPK/ERK pathway . This modulation can lead to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them. For example, this compound may inhibit esterases, preventing the hydrolysis of other ester compounds . This inhibition can lead to an accumulation of ester substrates, affecting metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade into its hydrolysis products . This degradation can alter its biological activity and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and cellular damage. These threshold effects are crucial for determining safe dosage levels in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by esterases to produce the corresponding alcohol and acid . These metabolites can enter different metabolic pathways, such as the beta-oxidation pathway for fatty acids . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be localized to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria . This localization is influenced by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as different compartments provide distinct microenvironments for biochemical reactions.

Propriétés

IUPAC Name |

ethyl 3-but-3-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQZPSZAZDMFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641152 | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731772-84-2 | |

| Record name | Ethyl 3-(3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)